Home > Products > Screening Compounds P48620 > Thalidomide-O-C7-acid
Thalidomide-O-C7-acid - 2169266-70-8

Thalidomide-O-C7-acid

Catalog Number: EVT-3045076
CAS Number: 2169266-70-8
Molecular Formula: C21H24N2O7
Molecular Weight: 416.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

Compound Description: Pomalidomide is a derivative of thalidomide with immunomodulatory, anti-inflammatory, and antiangiogenic properties. It is used in the treatment of multiple myeloma and other hematological malignancies. Pomalidomide acts by binding to cereblon, a component of an E3 ubiquitin ligase complex, and altering its substrate specificity. This leads to the degradation of specific proteins involved in cell growth and survival, such as Ikaros and Aiolos, ultimately inhibiting tumor cell proliferation and angiogenesis. [, ]

2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Compound Description: This compound is a thalidomide derivative where a benzyl group is introduced at the nitrogen of the glutarimide ring. Research indicates that this substitution leads to inactivation of the compound's anti-inflammatory activity. []

2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

Compound Description: This compound is another thalidomide derivative, featuring a 3-chlorobenzyl group substituted at the nitrogen of the glutarimide ring. Research shows that this particular substitution improves the inhibitory activity on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) expression in human keratinocytes (HaCaT cells) compared to the unsubstituted parent compound. Additionally, compound 5c exhibits a stronger potency than thalidomide without significant cytotoxicity at 10 μM. In psoriasis models, 5c demonstrates anti-inflammatory effects by reducing IL-6, IL-8, IL-1β, and IL-24 levels, suggesting its potential as a novel anti-psoriasis agent. []

6-{4-[(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (10e)

Compound Description: This compound is a triazolyl thalidomide derivative designed as an anti-fibrosis agent. It exhibits potent inhibitory effects on intracellular calcium activation without showing cytotoxicity. Compound 10e acts as a store-operated calcium entry (SOCE) inhibitor and reverses the migratory ability of transforming growth factor-beta 1 (TGF-β1)-induced myofibroblasts. It promotes the dedifferentiation of myofibroblasts to fibroblasts through cytoskeleton remodeling and restricts myofibroblast activation by targeting Orai1 and TGF-β1/SMAD2/3 signaling pathways. In silico studies indicate a favorable drug-likeness model score for 10e, making it a promising lead compound for developing new fibrosis treatments. []

(E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate (3d)

Compound Description: Compound 3d is a hybrid derivative of mycophenolic acid (MPA) and thalidomide developed as a potential immunosuppressive agent. It exhibits an enhanced ability to reduce pro-inflammatory cytokine levels compared to MPA and thalidomide individually. In mixed lymphocyte reaction assays, 3d demonstrates superior activity to MPA. It also shows lower cytotoxicity against Jurkat cells compared to MPA and does not exhibit in vivo genotoxicity. These findings highlight 3d as a promising lead compound for immunosuppressive therapy with improved efficacy and safety compared to current drugs. []

3-acetylamino-N-(2,6-dioxopiperidin-3-yl)-phthalimide

Compound Description: This compound is a synthetic intermediate in the production of pomalidomide. It is prepared from pomalidomide by acylation and deprotection reactions. []

Overview

Thalidomide-O-C7-acid is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This compound has since been repurposed for various medical applications, particularly in the treatment of certain cancers and inflammatory conditions. The specific modification to form Thalidomide-O-C7-acid enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source

Thalidomide-O-C7-acid is synthesized from thalidomide through various chemical modifications that introduce a heptanoic acid moiety into its structure. The synthesis often employs organic synthesis techniques, including protection-deprotection strategies and coupling reactions, to achieve the desired compound with specific functional groups.

Classification

Thalidomide-O-C7-acid falls under the classification of pharmaceutical compounds and therapeutic agents. It is categorized as an immunomodulatory drug, which means it alters the immune response and has applications in oncology and inflammatory diseases.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C7-acid typically involves several key steps:

  1. Protection of Functional Groups: Initial protection of reactive groups on the thalidomide structure is crucial to prevent unwanted reactions during subsequent steps.
  2. Coupling Reaction: The protected thalidomide is reacted with heptanoic acid or its derivatives to form the ester or amide bond that characterizes Thalidomide-O-C7-acid.
  3. Deprotection: After the coupling reaction, protective groups are removed to yield the final product.

Technical Details

The synthetic routes may vary, but generally include:

  • Use of N-phthalyl glutamic acid or its derivatives as starting materials.
  • Application of dehydrating agents such as acetic anhydride to facilitate ester formation.
  • Employing solvents like chlorobenzene for reaction media under controlled temperatures (typically around 110°C) to enhance yields .
Molecular Structure Analysis

Structure

Thalidomide-O-C7-acid retains the core structure of thalidomide while incorporating a heptanoic acid side chain. The molecular formula can be represented as C20H26N3O5C_{20}H_{26}N_{3}O_{5} with a molecular weight of approximately 423.9 g/mol.

Data

  • IUPAC Name: 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
  • InChI Key: FCDCMELZMHFKJE-UHFFFAOYSA-N
  • Melting Point: Typically around 275°C for thalidomide derivatives .
Chemical Reactions Analysis

Reactions

Thalidomide-O-C7-acid can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form hydroxylated derivatives using agents like potassium permanganate.
  2. Reduction: Reduction can modify functional groups, potentially converting ketones to alcohols using sodium borohydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced by others .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • The outcomes depend on specific conditions such as temperature and solvent choice.
Mechanism of Action

The mechanism of action for Thalidomide-O-C7-acid involves its role as a ligand for cereblon, part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of target proteins involved in inflammatory pathways:

  1. Cereblon Recruitment: Thalidomide-O-C7-acid binds to cereblon, altering its substrate specificity.
  2. Ubiquitination Process: This binding promotes the ubiquitination of proteins like tumor necrosis factor-alpha, reducing inflammation and modulating immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water .

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant data from physicochemical characterization studies indicate high purity (>96%) achieved through chromatographic techniques .

Applications

Thalidomide-O-C7-acid has several scientific uses:

  1. Oncology: Investigated for its potential in cancer therapies due to its ability to inhibit tumor necrosis factor-alpha and other pro-inflammatory cytokines.
  2. Immunology: Used in research related to immune modulation and inflammatory diseases.
  3. Drug Development: Serves as a building block for synthesizing proteolysis-targeting chimeras (PROTACs), facilitating targeted protein degradation in therapeutic contexts .
Historical Context & Evolution of Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide’s Transition from Teratogen to Molecular Tool

Thalidomide's journey from a notorious teratogen to a cornerstone of targeted protein degradation represents one of pharmaceutical history's most remarkable rehabilitations. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, thalidomide caused catastrophic birth defects (primarily phocomelia and other limb malformations) in over 10,000 infants worldwide before its 1961 withdrawal [6] [8]. This tragedy fundamentally reshaped global drug regulatory frameworks but did not permanently retire the compound. The pivotal resurrection began in the 1990s when researchers discovered thalidomide's efficacy in treating erythema nodosum leprosum and multiple myeloma [5] [10]. The mechanistic breakthrough came in 2010 when Handa's group identified cereblon (CRBN) as thalidomide's primary molecular target, revealing its capacity to modulate the CRL4CRBN E3 ubiquitin ligase complex [5] [10]. This redefined thalidomide as a "molecular glue" that repurposes E3 ligase activity toward neosubstrates like IKZF1/3 transcription factors, explaining both its teratogenicity and therapeutic effects in hematologic malignancies [1] [5]. This mechanistic understanding transformed thalidomide from a medical pariah into a foundational tool for engineered protein degradation.

Table 1: Key Milestones in Thalidomide's Scientific Evolution

YearEventSignificance
1957Marketed as sedative/antiemetic (Contergan)Widespread use in pregnancy for morning sickness
1961Withdrawn due to teratogenicityIdentification of phocomelia and other birth defects; 10,000+ affected infants
1990sFDA approval for erythema nodosum leprosum (1998)Initial therapeutic rehabilitation
2006FDA approval for multiple myeloma (with dexamethasone)Formal reintroduction to mainstream oncology
2010CRBN identified as primary targetMechanistic foundation for rational PROTAC design established

Rational Design of Cereblon-Targeting Ligands in PROTAC Development

The discovery of thalidomide's CRBN-binding activity catalyzed systematic efforts to optimize its scaffold for proteolysis-targeting chimera (PROTAC) applications. Structural analyses revealed that the phthalimide ring of thalidomide inserts into a hydrophobic tri-Trp pocket (W380, W386, W400) within CRBN's β-hairpin domain, while the glutarimide ring engages H378, forming critical hydrogen bonds [1] [9]. This binding repositions CRBN's "sensor loop" containing H353, altering substrate specificity [1]. Rational modifications focused on two strategic regions: (1) The 4-position of the phthalimide ring, where amino substitution (as in pomalidomide) enhanced potency and altered neosubstrate selectivity; and (2) The 5-position, where carbonyl groups could be modified without disrupting binding [5] [9]. These insights enabled the development of "exit vectors" – chemical handles allowing linker attachment without compromising CRBN engagement. PROTAC engineers exploited these vectors to tether target-binding warheads (e.g., BET inhibitors, kinase inhibitors) via polyethylene glycol (PEG), alkyl chains, or piperazine-based linkers [5] [9]. The first-generation CRBN-based PROTACs (e.g., ARV-825 targeting BRD4) demonstrated superior degradation efficiency compared to inhibitors, validating CRBN as a versatile E3 recruitment platform [1] [4].

Table 2: Evolution of CRBN-Targeting Ligands for PROTAC Design

Ligand GenerationKey Structural FeaturesAdvantages for PROTAC Design
ThalidomideUnmodified phthalimide-glutarimideProof-of-concept; limited exit vectors
Lenalidomide4-Amino substitution on phthalimideEnhanced binding; C4-amino group provides attachment point
Pomalidomide4-Amino substitution + dehydro piperidine-2,6-dioneSuperior CRBN affinity; C4-amino as primary exit vector
C7-Modified AnalogsHeptanoic acid linker at glutarimide nitrogenReduced racemization; improved solubility and logP profiles

Emergence of C7-Linker Modifications for Enhanced Pharmacokinetic Profiles

Conventional glutarimide-based CRBN ligands face significant pharmacological limitations, including poor solubility, chemical instability, and in vivo racemization – challenges rooted in thalidomide's inherent physicochemical properties [3] [10]. The C7-linker strategy emerged as a sophisticated solution by functionalizing the glutarimide nitrogen with a heptanoic acid spacer. This modification delivers three critical advantages: First, the alkyl chain's length (7 carbons) optimally positions the terminal carboxylic acid for linker conjugation while maintaining CRBN-binding conformation [5] [7]. Second, replacing the glutarimide N-H with a stable C-N bond prevents racemization at the chiral center – a notorious problem in earlier analogs that complicated pharmacology [3] [10]. Third, the terminal carboxylic acid improves water solubility and enables straightforward bioconjugation to target-binding warheads via amide coupling [7].

Pharmacokinetic studies reveal that Thalidomide-O-C7-acid derivatives exhibit enhanced metabolic stability compared to traditional glutarimide-based ligands. Human hepatocyte stability assays (T1/2 > 145 min) and plasma stability (>196 min) approach values seen with clinical IMiDs, addressing a key limitation of first-generation PROTACs [1] [10]. The heptanoic acid linker also modulates lipophilicity, reducing the high logP values that plagued early hydrophobic PROTACs, thereby improving cellular permeability and reducing nonspecific binding [7]. These advances position Thalidomide-O-C7-acid as a versatile scaffold for constructing PROTACs against challenging targets, including transcription factors and scaffolding proteins previously considered "undruggable" [5] [7].

Table 3: Pharmacokinetic Comparison of CRBN Ligand Chemotypes

PropertyTraditional Glutarimide LigandsC7-Modified LigandsImpact on PROTAC Performance
Aqueous SolubilityLow (parent thalidomide: 0.05 mg/mL)Moderate improvementEnhanced bioavailability; reduced aggregation
Metabolic StabilityModerate (HLM T1/2: ~90 min)High (HLM T1/2 >145 min)Lower dosing frequency; reduced metabolite interference
Chiral StabilityProne to racemizationConfigurationally stablePredictable pharmacology
Linker Conjugation SiteLimited vectors (mainly C4-amino)Terminal carboxylic acidFlexible bioconjugation; modular synthesis

Properties

CAS Number

2169266-70-8

Product Name

Thalidomide-O-C7-acid

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid

Molecular Formula

C21H24N2O7

Molecular Weight

416.43

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.